1,3-Dithietan-1,1,3,3-tetraoxide

Description

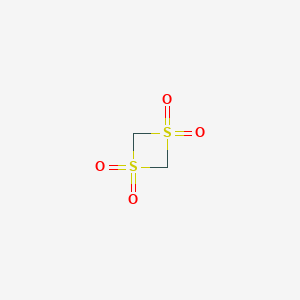

Structure

2D Structure

3D Structure

Properties

CAS No. |

21511-46-6 |

|---|---|

Molecular Formula |

C2H4O4S2 |

Molecular Weight |

156.19 g/mol |

IUPAC Name |

1,3-dithietane 1,1,3,3-tetraoxide |

InChI |

InChI=1S/C2H4O4S2/c3-7(4)1-8(5,6)2-7/h1-2H2 |

InChI Key |

WGWFCQCPBOHSFN-UHFFFAOYSA-N |

Canonical SMILES |

C1S(=O)(=O)CS1(=O)=O |

Origin of Product |

United States |

Historical Development and Foundational Studies of 1,3 Dithietane 1,1,3,3 Tetraoxide Chemistry

Early Investigations and Discovery of Dithietane Ring Systems

The exploration of dithietane ring systems predates the synthesis of the parent 1,3-dithietane (B8821032) by over a century. The first examples of carbon-substituted 1,3-dithietanes were described in the scientific literature as early as 1872. wikipedia.org These early investigations laid the groundwork for understanding the fundamental structure and reactivity of this class of heterocyclic compounds. A notable example from this era is the photochemically-formed dimer of thiophosgene (B130339), 2,2,4,4-tetrachloro-1,3-dithietane (B188794). wikipedia.org

However, the unsubstituted 1,3-dithietane remained an elusive target until 1976. In a landmark study, Block and his colleagues reported the first successful synthesis of this parent compound. wikipedia.org Their approach involved the reaction of bis(chloromethyl) sulfoxide (B87167) with sodium sulfide (B99878), which yielded 1,3-dithietane 1-oxide. Subsequent reduction of the sulfoxide with THF-borane afforded the desired 1,3-dithietane. wikipedia.orgwikipedia.org This seminal work provided chemists with access to the fundamental dithietane ring, opening the door for further investigations into its properties and derivatives.

It is important to distinguish the 1,3-dithietane system from its 1,2-isomer, where the two sulfur atoms are adjacent. 1,2-Dithietanes are exceedingly rare, with the first stable derivative being reported much later. wikipedia.org The inherent stability of the 1,3-arrangement, where the sulfur atoms are separated by a carbon atom, has made it a more accessible and widely studied scaffold in organosulfur chemistry.

Seminal Contributions to the Synthesis of Highly Oxidized Dithietanes

The journey to 1,3-dithietane-1,1,3,3-tetraoxide is inextricably linked to the study of "sulfenes," highly reactive intermediates with the general structure R₂C=SO₂. The tetraoxide is, in fact, often referred to as the "sulfene dimer." wikipedia.org The conceptual framework for understanding these reactive species was laid by the pioneering work of German chemist Hermann Staudinger, whose research on ketenes in the early 20th century provided a crucial analogy. wikipedia.orgacs.org Staudinger's demonstration of the existence and reactivity of ketenes, which undergo [2+2] cycloaddition reactions, set the stage for the later discovery of their sulfur dioxide analogs. wikipedia.org

The direct experimental evidence for the existence of sulfenes and their role in synthesis came in the 1960s. In 1962, Günther Opitz and, independently, Gilbert Stork, reported the first general method for the generation of sulfene (B1252967) as a transient intermediate. researchgate.net Their work demonstrated that the treatment of methanesulfonyl chloride with a tertiary amine, such as triethylamine, leads to the formation of sulfene (CH₂=SO₂). researchgate.net This highly electrophilic species could then be "trapped" by reacting it with various nucleophiles or dienes. researchgate.net Opitz's extensive work, in particular, explored the trapping of sulfenes with a wide range of reagents, solidifying their status as viable synthetic intermediates. researchgate.net

The ability to generate sulfenes in situ was the critical breakthrough that enabled the synthesis of 1,3-dithietane-1,1,3,3-tetraoxide. The dimerization of sulfene, a [2+2] cycloaddition reaction, yields the highly oxidized four-membered ring. While the initial reports focused on trapping sulfenes with other molecules, the inherent reactivity of sulfene itself to dimerize soon became apparent.

Evolution of Synthetic Strategies for 1,3-Dithietan-1,1,3,3-tetraoxide

The primary and most historically significant method for synthesizing 1,3-dithietane-1,1,3,3-tetraoxide is the dimerization of sulfene. This strategy evolved directly from the foundational work on sulfene generation.

Table 1: Key Milestones in the Synthesis of 1,3-Dithietane-1,1,3,3-tetraoxide and its Precursors

| Year | Key Development | Researchers | Significance |

| 1872 | First description of carbon-substituted 1,3-dithietanes. | (Not specified in sources) | Established the existence of the 1,3-dithietane ring system. wikipedia.org |

| 1962 | First general method for generating sulfene as an intermediate. | Günther Opitz; Gilbert Stork | Opened the door to sulfene chemistry and the synthesis of its derivatives. researchgate.net |

| 1976 | First synthesis of the parent 1,3-dithietane. | Block et al. | Provided access to the fundamental dithietane scaffold. wikipedia.org |

The most common procedure involves the dehydrochlorination of methanesulfonyl chloride with a tertiary amine base, typically triethylamine, in a suitable solvent. The sulfene intermediate, once formed, readily undergoes dimerization.

It is noteworthy that the direct oxidation of the parent 1,3-dithietane to its tetraoxide is not the preferred synthetic route. wikipedia.org This is likely due to the challenges associated with controlling the oxidation of the sulfur atoms in the strained four-membered ring without causing ring cleavage or other side reactions.

The evolution of synthetic strategies has largely focused on optimizing the conditions for sulfene generation and dimerization. This includes the choice of solvent, temperature, and the specific base used to promote the elimination reaction. The understanding that sulfene is a highly reactive intermediate has been crucial in developing protocols that favor its dimerization over competing side reactions, such as polymerization or reactions with the solvent.

Historical Context of Mechanistic Understanding in Sulfone Chemistry

The formation of 1,3-dithietane-1,1,3,3-tetraoxide via sulfene dimerization is a classic example of a [2+2] cycloaddition reaction. The mechanistic understanding of this process has evolved alongside the broader field of pericyclic reactions. The key question in such reactions is whether they proceed through a concerted mechanism, where both new bonds are formed simultaneously, or a stepwise mechanism involving a diradical or zwitterionic intermediate.

The Woodward-Hoffmann rules, developed in the mid-1960s, provided a theoretical framework for predicting the stereochemical outcome of pericyclic reactions based on the symmetry of the molecular orbitals involved. For a thermal [2+2] cycloaddition, a concerted pathway is symmetry-forbidden for the suprafacial-suprafacial approach of two ethylene-like molecules. However, the situation with sulfenes is more complex due to the nature of the C=S double bond and the presence of the two oxygen atoms on the sulfur.

Early mechanistic discussions drew parallels to the well-studied dimerization of ketenes. The mechanism of sulfene dimerization has been the subject of both experimental and theoretical investigations. The isolation of trapping products from reactions where sulfenes are generated provides strong evidence for their existence as discrete intermediates. The stereochemical outcome of reactions involving substituted sulfenes has also been used to probe the mechanism. While a detailed discussion is beyond the scope of this historical overview, the general consensus is that the reaction likely proceeds through a stepwise mechanism involving a zwitterionic or diradical intermediate, which then collapses to form the four-membered ring. This is in contrast to the concerted [4+2] cycloadditions (Diels-Alder reactions) that sulfenes can also undergo with dienes.

The structural elucidation of 1,3-dithietane-1,1,3,3-tetraoxide through techniques such as X-ray crystallography has provided definitive proof of its four-membered ring structure and the geometry of the sulfone groups. These studies have confirmed the highly strained nature of the ring, which contributes to its unique chemical reactivity.

Synthetic Methodologies for 1,3 Dithietan 1,1,3,3 Tetraoxide and Its Derivatives

Cyclization Strategies for the Dithietane Tetraoxide Ring System

The construction of the 1,3-dithietane-1,1,3,3-tetraoxide framework is a critical step that can be achieved through various cyclization reactions. These methods often involve the formation of the four-membered ring from acyclic precursors.

Approaches via Sulfene (B1252967) Dimerization (Disulfene Formation)

One of the prominent methods for synthesizing the 1,3-dithietane-1,1,3,3-tetraoxide ring system involves the dimerization of sulfenes (R₂C=SO₂). Sulfenes are highly reactive intermediates that can be generated in situ. The [2+2] cycloaddition of two sulfene molecules leads directly to the formation of the 1,3-dithietane-1,1,3,3-tetraoxide ring.

The generation of sulfenes is typically achieved through the dehydrohalogenation of alkanesulfonyl chlorides by a base. For instance, the reaction of methanesulfonyl chloride with a suitable base can generate sulfene, which then dimerizes to form the parent 1,3-dithietane-1,1,3,3-tetraoxide. The choice of base and reaction conditions is crucial to favor the dimerization pathway over competing polymerization or other side reactions.

| Precursor | Base | Product |

| Methanesulfonyl chloride | Triethylamine | 1,3-Dithietane-1,1,3,3-tetraoxide |

| Ethanesulfonyl chloride | Triethylamine | 2,4-Dimethyl-1,3-dithietane-1,1,3,3-tetraoxide |

This approach allows for the introduction of substituents on the dithietane ring by using appropriately substituted sulfonyl chlorides.

Alternative Cycloaddition and Condensation Routes

Beyond sulfene dimerization, other cycloaddition and condensation reactions have been explored for the synthesis of the 1,3-dithietane-1,1,3,3-tetraoxide scaffold. nih.gov These alternative routes may offer advantages in terms of substrate scope or milder reaction conditions. For example, the reaction of a geminal dihaloalkane with a source of sulfide (B99878) or sulfinate can, in some cases, lead to the formation of the dithietane ring system, which can then be oxidized.

Condensation reactions involving bis(chloromethyl) sulfone derivatives with a sulfide source can also be employed to construct the four-membered ring. These methods often require careful control of reaction parameters to minimize the formation of oligomeric or polymeric byproducts.

Oxidative Synthesis Pathways of Sulfur Centers to Sulfone Moieties

The oxidation of the sulfur atoms in a pre-formed dithietane ring to the sulfone state is a fundamental transformation in the synthesis of 1,3-dithietane-1,1,3,3-tetraoxide. researchgate.net This can be accomplished through either direct or stepwise oxidation. jchemrev.com

Direct Oxidation of Dithietane Precursors

In this approach, a 1,3-dithietane (B8821032) precursor is treated with a strong oxidizing agent to convert both sulfur atoms directly to the sulfone oxidation state in a single step. Common oxidizing agents for this purpose include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate. organic-chemistry.org

The choice of oxidant and reaction conditions must be carefully selected to ensure complete oxidation without causing cleavage of the dithietane ring or other unwanted side reactions. The direct oxidation method is often favored for its simplicity and efficiency when the dithietane precursor is readily available.

| Dithietane Precursor | Oxidizing Agent | Product |

| 1,3-Dithietane | Hydrogen Peroxide | 1,3-Dithietane-1,1,3,3-tetraoxide |

| 2,4-Disubstituted-1,3-dithietane | m-CPBA | 2,4-Disubstituted-1,3-dithietane-1,1,3,3-tetraoxide |

Stepwise Oxidation Methodologies

Stepwise oxidation provides a more controlled approach to the synthesis of 1,3-dithietane-1,1,3,3-tetraoxide. This method involves the sequential oxidation of the sulfur atoms, allowing for the isolation of intermediate sulfoxide (B87167) species. For example, a 1,3-dithietane can first be oxidized to a 1,3-dithietane-1-oxide or 1,3-dithietane-1,3-dioxide. These intermediates can then be subjected to a second oxidation step to yield the final tetraoxide.

Preparation of Functionalized 1,3-Dithietan-1,1,3,3-tetraoxide Derivatives

The synthesis of functionalized 1,3-dithietane-1,1,3,3-tetraoxide derivatives is crucial for exploring their chemical reactivity and potential applications. researchgate.net Functional groups can be introduced either before or after the formation and oxidation of the dithietane ring.

One common strategy involves starting with functionalized precursors for the cyclization reaction. For instance, using substituted sulfonyl chlorides in the sulfene dimerization method allows for the direct incorporation of substituents onto the carbon atoms of the dithietane ring.

Alternatively, functionalization can be achieved by modifying a pre-existing 1,3-dithietane-1,1,3,3-tetraoxide scaffold. The acidic nature of the C-H bonds in the parent compound allows for deprotonation and subsequent reaction with electrophiles, although the strained nature of the ring can make such reactions challenging.

The table below summarizes some examples of functionalized derivatives and their synthetic precursors.

| Functionalized Derivative | Precursor for Cyclization |

| 2,4-Dichloro-1,3-dithietane-1,1,3,3-tetraoxide | Dichloromethanesulfonyl chloride |

| 2,2,4,4-Tetramethyl-1,3-dithietane-1,1,3,3-tetraoxide | 2-Propanesulfonyl chloride |

The development of robust synthetic routes to functionalized 1,3-dithietane-1,1,3,3-tetraoxides continues to be an active area of research, driven by the unique properties and potential of this class of compounds.

Halogenation Reactions

Direct halogenation of the 1,3-dithietane-1,1,3,3-tetraoxide ring at the carbon positions presents a synthetic challenge due to the acidic nature of the methylene (B1212753) protons and the potential for ring-opening reactions under harsh conditions. While specific literature on the direct halogenation of 1,3-dithietane-1,1,3,3-tetraoxide is limited, the synthesis of halogenated thietane (B1214591) derivatives often involves the use of halogenated precursors. One of the traditional routes for the preparation of the thietane backbone is the intermolecular double substitution of 1,3-dihaloalkanes with a sulfide source. nih.gov

For instance, the synthesis of 2,2,4,4-tetrachloro-1,3-dithietane (B188794) is achieved through the photochemical dimerization of thiophosgene (B130339). frontiersin.org This suggests that the introduction of halogens prior to the formation of the dithietane ring is a viable strategy. The synthesis of hetero nih.govfrontiersin.orgnih.govthiadiazine 1,1-dioxides has been achieved, and their subsequent halogenation has been explored, providing insights into potential reactions for similar heterocyclic systems.

Silylation Approaches

Silylation of 1,3-dithietane-1,1,3,3-tetraoxide has been investigated, revealing unexpected and interesting reactivity. nih.govnih.gov The acidic protons on the ring carbons allow for deprotonation and subsequent reaction with silylating agents. However, the outcome of the reaction is highly dependent on the reaction conditions and the nature of the silylating agent, leading to either C-silylated or O-silylated products. nih.govnih.gov

When 1,3-dithietane-1,1,3,3-tetraoxide is reacted with strong silylating agents like silyl-nonafluorobutanesulfonates (nonaflates) under weakly basic conditions, C-silylated derivatives are obtained. nih.gov This approach allows for the introduction of a wide range of silyl (B83357) groups onto the carbon atoms of the ring. nih.gov

| Reagent | Product |

| Trimethylsilyl (B98337) nonaflate | 2,2-Bis(trimethylsilyl)-1,3-dithietane-1,1,3,3-tetraoxide |

| Triethylsilyl nonaflate | 2,2-Bis(triethylsilyl)-1,3-dithietane-1,1,3,3-tetraoxide |

| tert-Butyldimethylsilyl nonaflate | 2,2-Bis(tert-butyldimethylsilyl)-1,3-dithietane-1,1,3,3-tetraoxide |

| Triisopropylsilyl nonaflate | 2,2-Bis(triisopropylsilyl)-1,3-dithietane-1,1,3,3-tetraoxide |

Table 1: Examples of C-silylated 1,3-Dithietane-1,1,3,3-tetraoxide Derivatives

Conversely, attempts to further C-silylate the bis-silylated derivatives can lead to an unexpected O-silylation, resulting in the formation of a sulfoxonium ylide structure. nih.gov This rearrangement highlights the complex electronic nature of the dithietane tetraoxide ring. The stability of these O-silylated products increases with the steric bulk of the silyl groups. nih.gov For example, the trimethylsilyl and triethylsilyl derivatives are unstable oils, while the tert-butyldimethylsilyl and triisopropylsilyl derivatives are more stable powders that can be readily characterized. nih.gov

| Starting Material | Reagent | Product |

| 2,2-Bis(trimethylsilyl)-1,3-dithietane-1,1,3,3-tetraoxide | Butyllithium, then Trimethylsilyl nonaflate | O-silylated sulfoxonium ylide |

| 2,2-Bis(triethylsilyl)-1,3-dithietane-1,1,3,3-tetraoxide | Butyllithium, then Triethylsilyl nonaflate | O-silylated sulfoxonium ylide |

| 2,2-Bis(tert-butyldimethylsilyl)-1,3-dithietane-1,1,3,3-tetraoxide | Butyllithium, then tert-Butyldimethylsilyl nonaflate | O-silylated sulfoxonium ylide |

| 2,2-Bis(triisopropylsilyl)-1,3-dithietane-1,1,3,3-tetraoxide | Butyllithium, then Triisopropylsilyl nonaflate | O-silylated sulfoxonium ylide |

Table 2: Formation of O-silylated Derivatives

Other Substitution and Derivatization Strategies

The acidic nature of the protons on the 1,3-dithietane-1,1,3,3-tetraoxide ring allows for substitution reactions to proceed under weakly basic conditions. nih.gov However, strong bases can cause undesired ring opening. nih.gov The molecule is generally unreactive under acidic conditions, likely due to low solubility and the absence of keto-enol tautomerism typically seen in ketones. nih.gov

The synthesis of various substituted thietanes can be achieved through several methods, including photochemical [2+2] cycloadditions, ring expansions, and nucleophilic cyclizations. nih.gov For example, 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione has been synthesized from cyclohexane-1,3-dione, carbon disulfide, and diiodomethane (B129776) in the presence of potassium carbonate. nih.gov

Chemo- and Regioselectivity in this compound Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of 1,3-dithietane-1,1,3,3-tetraoxide and its derivatives, particularly when multiple reactive sites are present in the precursors. The synthesis of polysubstituted 1,3-dienes via nickel-catalyzed four-component reactions highlights the importance of catalyst and ligand choice in controlling regioselectivity, often achieving greater than 95:5 ratios for the desired isomer. nih.gov

In the context of 1,3-dipolar cycloaddition reactions, which are a powerful tool for constructing heterocyclic rings, chemo-, regio-, and stereoselectivity are paramount. rsc.orgdoi.org The reaction of nitrones with α,β,γ,δ-unsaturated amides can be entirely chemo- and regioselective, with stereoselectivity being influenced by steric and electronic factors of the reactants. rsc.org The use of green solvents and various activation methods like microwave irradiation can also influence the selectivity of such reactions. frontiersin.org

The synthesis of spirooxindoles via 1,3-dipolar cycloaddition demonstrates that the choice of catalyst, such as Ceric Ammonium Nitrate (CAN) or TiO2, can lead to excellent regioselectivity and stereoselectivity. frontiersin.org The regiochemistry of these reactions can also be dependent on the specific structures of the dipole and the dipolarophile. doi.org These principles of controlling selectivity through careful choice of reagents, catalysts, and reaction conditions are directly applicable to the synthesis of complex derivatives of 1,3-dithietane-1,1,3,3-tetraoxide, ensuring the desired isomers are obtained.

Mechanistic Investigations of 1,3 Dithietan 1,1,3,3 Tetraoxide Formation and Reactions

Reaction Pathways and Intermediates in Dithietane Tetraoxide Synthesis

The synthesis of 1,3-dithietan-1,1,3,3-tetraoxide, often referred to as the sulfene (B1252967) dimer, can be approached through several mechanistic pathways. The most prominent route involves the dimerization of sulfene (CH₂=SO₂), a highly reactive intermediate. wikipedia.org Sulfenes are typically generated in situ from precursors like methanesulfonyl chloride through dehydrochlorination with a tertiary amine base. The dimerization is believed to proceed via a stepwise mechanism involving a diradical or a zwitterionic intermediate, culminating in a [2+2] cycloaddition to form the four-membered ring.

Another significant pathway is the oxidation of a pre-formed 1,3-dithietane (B8821032) ring. wikipedia.org This process involves a sequence of oxidation steps, transforming the sulfide (B99878) groups into sulfoxide (B87167) and finally sulfone moieties. The synthesis of the parent 1,3-dithietane was achieved in 1976 by reacting bis(chloromethyl) sulfoxide with sodium sulfide, which yielded 1,3-dithietane 1-oxide. wikipedia.org This intermediate was then reduced to 1,3-dithietane, which can be subsequently oxidized to the tetraoxide.

Key Intermediates in Synthesis:

| Intermediate | Precursor/Reaction | Role in Synthesis |

| Sulfene (CH₂=SO₂) | Methanesulfonyl chloride + Base | Monomeric unit that dimerizes to form the dithietane tetraoxide ring. |

| 1,3-Dithietane | Bis(chloromethyl) sulfoxide + Na₂S, then reduction | The foundational heterocyclic ring system prior to oxidation. |

| 1,3-Dithietane 1-oxide | Oxidation of 1,3-dithietane or from bis(chloromethyl) sulfoxide | A partially oxidized intermediate on the pathway to the tetraoxide. |

| 1,3-Dithietane 1,3-dioxide | Oxidation of 1,3-dithietane 1-oxide | A further oxidized intermediate. |

Furthermore, substituted 1,3-dithietanes can be synthesized through the cycloaddition of thiocarbonyl compounds. For instance, the reaction of 1,2-dithiole-3-thiones with isonitriles can yield imino-1,3-dithietanes, which could potentially be converted to their oxidized analogs. nih.gov Similarly, the photochemical dimerization of thiophosgene (B130339) results in 2,2,4,4-tetrachloro-1,3-dithietane (B188794), which represents another class of precursors for oxidized derivatives. wikipedia.org

Elucidation of Transition States and Energy Profiles

The stability and reactivity of this compound are intrinsically linked to the energy of its transition states in various reactions. Gas-phase electron diffraction studies combined with quantum chemical calculations have provided significant insights into the molecule's structure and the energy barriers associated with its transformations. acs.org

Computational studies have focused heavily on the thermal decomposition of the tetraoxide back into two molecules of sulfene. This retro-[2+2] cycloaddition is a high-energy process, reflecting the compound's kinetic stability at moderate temperatures. The calculations elucidate a high-energy transition state, confirming the significant activation energy required to cleave the ring.

Calculated Energetic Properties: Data derived from computational chemistry studies.

| Parameter | Description | Significance |

| Activation Energy (Ea) for Decomposition | The energy barrier for the retro-cycloaddition to form two sulfene molecules. | A high Ea indicates thermal stability. Flash vacuum pyrolysis is required to overcome this barrier. acs.org |

| Heat of Formation | The standard enthalpy change for the formation of the compound from its elements. | Provides a measure of the molecule's thermodynamic stability. |

| Ring Strain Energy | The excess energy due to the strained four-membered ring structure. | Contributes to the molecule's reactivity, particularly in ring-opening and decomposition reactions. |

These theoretical models are essential for predicting the conditions under which the molecule will remain stable versus when it will undergo reactions like decomposition or rearrangement.

Studies on Ring-Opening and Ring-Contraction Mechanisms

The strained four-membered ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. Mechanistic investigations have shown that strong bases can induce this ring cleavage. The highly polarized methylene (B1212753) protons (due to the four adjacent electron-withdrawing oxygen atoms) are acidic, and deprotonation can initiate a cascade of bond rearrangements that results in the opening of the ring structure. While the reaction is known to occur, detailed kinetic and mechanistic studies of the specific intermediates following deprotonation are not extensively documented in the provided search results.

In a related example, 4,4-dichloro-1,3-dithietane-2-one, another dithietane derivative, reacts with nucleophiles, suggesting a general susceptibility of this ring system to ring-opening pathways. mdpi.com The reaction with a nucleophile likely proceeds via an initial attack on a ring carbon, followed by cleavage of a carbon-sulfur bond.

Conversely, ring-contraction mechanisms for this compound are not a prominent feature of its chemistry according to the available literature. Such rearrangements are generally less common for this specific heterocyclic system compared to ring-opening or fragmentation reactions.

Mechanisms of Cycloaddition and Cheletropic Extrusion Reactions

The most significant reaction mechanism involving this compound is its role as a precursor for sulfene (CH₂=SO₂). This is achieved through a thermal cheletropic extrusion, which is essentially the reverse of its synthesis by dimerization. Under flash vacuum pyrolysis conditions, the molecule overcomes a significant energy barrier to decompose, yielding two equivalents of the transient sulfene intermediate. acs.org

Cheletropic Extrusion Mechanism:

Thermal Activation: High temperatures provide the necessary energy to initiate the reaction.

Transition State: The molecule proceeds through a high-energy, symmetric transition state where the C-S bonds of the ring are elongated.

Ring Cleavage: The four-membered ring cleaves simultaneously, releasing two identical sulfene molecules. This process is a retro-[2+2] cycloaddition.

The generated sulfene is a powerful dipolarophile and readily participates in various cycloaddition reactions. It can be trapped by 1,3-dipoles in a [3+2] cycloaddition to form five-membered heterocyclic rings. wikipedia.org This two-step process—cheletropic extrusion followed by cycloaddition—makes this compound a valuable and storable source for the otherwise unstable sulfene.

Influence of Reaction Conditions on Mechanistic Outcomes

The reaction pathway that this compound undertakes is highly dependent on the external conditions. The choice of temperature, solvent, and reagents dictates the mechanistic outcome, leading to either ring preservation, ring-opening, or fragmentation.

Summary of Conditions and Outcomes:

| Condition | Reagent/Environment | Mechanistic Outcome | Description |

| Basic | Strong bases (e.g., alkoxides) | Ring-Opening | Deprotonation of the acidic methylene protons initiates ring cleavage. |

| Acidic | Strong acids | Unreactive | The compound is generally stable under acidic conditions. |

| Thermal | High temperatures (Flash Vacuum Pyrolysis) | Cheletropic Extrusion | The ring fragments into two molecules of sulfene. acs.org |

| Nucleophilic | Various nucleophiles | Substitution/Ring-Opening | Weakly basic conditions can allow for substitution at the carbon atoms, while stronger nucleophiles may open the ring. |

| Oxidative | Peroxy acids (e.g., m-CPBA) | Oxidation (of precursor) | In the synthesis from 1,3-dithietane, oxidizing agents are required to form the sulfone groups. |

This sensitivity to reaction conditions underscores the compound's utility as a versatile building block in sulfur chemistry, allowing chemists to direct the reaction towards a desired product by carefully controlling the experimental setup.

Theoretical and Computational Studies of 1,3 Dithietan 1,1,3,3 Tetraoxide

Quantum Chemical Analysis of Molecular Structure and Bonding

Quantum chemical calculations are fundamental to describing the geometry and electronic nature of 1,3-dithietane-1,1,3,3-tetraoxide. These studies confirm experimental findings that the molecule possesses a planar four-membered ring structure. researchgate.net

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within the molecule. The electronic structure is characterized by the interaction of atomic orbitals from carbon, sulfur, and oxygen atoms to form a set of molecular orbitals that extend over the entire molecule. The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity.

The sulfone groups significantly influence the electronic properties by withdrawing electron density from the ring. This results in highly polarized C-H bonds and affects the energy levels of the frontier molecular orbitals. Photoelectron (PE) spectra of related sulfur-containing heterocycles have been successfully assigned using MO calculations, demonstrating the predictive power of these theoretical approaches. researchgate.net

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to predict the geometric parameters of molecules with high accuracy. researchgate.net For sulfur-containing compounds, basis sets like 6-311G(2d,d,p) and cc-pVTZ have been shown to reproduce experimental bond lengths and angles effectively. researchgate.net X-ray crystallography and gas electron diffraction studies have determined that the 1,3-dithietane-1,1,3,3-tetraoxide ring is planar. researchgate.netresearchgate.net Computational predictions align with these experimental findings.

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length | ~1.80 Å |

| S-O Bond Length | ~1.43 Å |

| C-H Bond Length | ~1.09 Å |

| ∠C-S-C Bond Angle | ~90° |

| ∠S-C-S Bond Angle | ~90° |

| ∠O-S-O Bond Angle | ~120° |

| Ring Dihedral Angle (C-S-C-S) | ~0° (Planar) |

Note: The values presented are typical approximate values derived from computational studies of related cyclic sulfones and are intended for illustrative purposes.

Conformational Analysis and Ring Strain Energy Computations

The four-membered ring of 1,3-dithietane-1,1,3,3-tetraoxide is subject to significant ring strain due to the deviation of its bond angles from ideal values.

Ring strain is a critical factor in the reactivity of cyclic molecules. In four-membered rings like oxetanes and dithietanes, the endocyclic angles are compressed far from the ideal tetrahedral angle of 109.5°, leading to substantial strain energy. beilstein-journals.org This inherent strain, estimated to be significant for such rings, provides a thermodynamic driving force for ring-opening reactions. beilstein-journals.org The planar geometry of the C₂S₂ ring in 1,3-dithietane-1,1,3,3-tetraoxide forces the bond angles to be approximately 90°, which is a major contributor to its high ring strain and subsequent reactivity.

The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. For 1,3-dithietane-1,1,3,3-tetraoxide, the PES is expected to show a deep, single minimum corresponding to the experimentally observed planar conformation. researchgate.net In contrast, computational studies on the related 1,3-dithietane (B8821032) 1,1-dioxide at the MP2 level suggest a double-well potential with a very low barrier to ring planarity, indicating a slightly puckered ground state. researchgate.net For the tetraoxide, the increased steric and electronic effects of the four oxygen atoms favor a symmetric, planar structure. Computational simulations of conformational isomerization routes are used to identify energy minima (stable conformers) and transition states. researchgate.net

Prediction and Validation of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Methods like DFT can be used to calculate vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra. researchgate.net These calculations also allow for the assignment of specific vibrational modes to observed spectral bands.

Furthermore, NMR chemical shifts can be predicted, providing insight into the electronic environment of the nuclei. The highly polarized methylene (B1212753) (CH₂) protons situated between the two electron-withdrawing sulfone groups are expected to have a characteristic downfield chemical shift, a feature that can be quantified through computation. nih.gov The correlation of computationally predicted spectroscopic parameters with experimental data serves as a validation of the theoretical model.

| Spectroscopic Technique | Predicted Parameter | Relevance |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identification of functional groups (e.g., S=O stretch) |

| NMR Spectroscopy | Chemical Shifts (ppm) | Characterization of the chemical environment of C and H atoms |

| Photoelectron Spectroscopy | Ionization Potentials (eV) | Corresponds to molecular orbital energies researchgate.net |

Theoretical NMR, IR, and Raman Spectroscopy

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like 1,3-dithietane-1,1,3,3-tetraoxide. Theoretical calculations, often employing Density Functional Theory (DFT) methods, can forecast the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra and the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy.

For the 1,3-dithietane ring system, DFT calculations are used to determine the optimized molecular geometry, which is the foundation for subsequent spectroscopic predictions. Theoretical ¹H and ¹³C NMR chemical shifts are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations predict a single, distinct chemical environment for the four equivalent protons of the methylene (-CH₂) groups and a single environment for the two equivalent carbon atoms in the ring.

Similarly, theoretical IR and Raman spectra are generated by calculating the harmonic vibrational frequencies. These calculations identify the characteristic vibrational modes of the molecule. Key predicted bands for 1,3-dithietane-1,1,3,3-tetraoxide include:

S=O Stretching: Strong absorptions in the IR spectrum corresponding to the symmetric and asymmetric stretching of the sulfone (SO₂) groups.

C-H Stretching: Vibrations associated with the methylene groups.

Ring Vibrations: Complex modes involving the stretching and bending of the C-S bonds and deformation of the four-membered ring.

These theoretical spectra serve as a valuable reference for interpreting experimental data and confirming the molecular structure.

Comparison of Computational Results with Experimental Spectroscopic Data (Methodological Focus)

A critical aspect of computational spectroscopy is the validation of theoretical models against experimental results. For 1,3-dithietane-1,1,3,3-tetraoxide and related compounds, studies focus on the agreement between predicted and measured spectra to refine computational methodologies.

Gas electron diffraction studies of 1,3-dithietane-1,1,3,3-tetraoxide have been combined with quantum chemical calculations to determine its structure. york.ac.uk These combined experimental and theoretical approaches reveal that the molecule's potential energy surface is very flat, making it difficult to definitively distinguish between a planar and a slightly puckered four-membered ring based on diffraction data alone. york.ac.uk

In a typical workflow, the molecular structure is optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Then, vibrational frequencies and NMR chemical shifts are calculated at the same level of theory. The computed vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the correlation with experimental IR and Raman spectra. The comparison allows for a detailed assignment of the observed spectral bands to specific molecular vibrations. Similarly, calculated NMR shifts are compared to experimental values to confirm structural assignments. The level of agreement between theory and experiment provides a measure of the suitability of the chosen computational method for describing the electronic structure and properties of this class of molecules.

Table 1: Illustrative Comparison of Theoretical vs. Experimental Spectroscopic Data

| Spectroscopic Data | Computational Prediction (Illustrative) | Experimental Observation (Illustrative) |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | δ 4.5 - 5.5 | δ ~5.0 |

| ¹³C NMR Chemical Shift (ppm) | δ 60 - 70 | δ ~65 |

| IR S=O Stretch (cm⁻¹) | 1350 - 1400 (asymmetric), 1150 - 1200 (symmetric) | ~1370, ~1180 |

Note: The values in this table are illustrative examples based on typical ranges for sulfones and are not from a specific cited study on this exact molecule.

Computational Elucidation of Reaction Mechanisms and Catalysis

Computational studies are instrumental in understanding the reaction mechanisms involving sulfones, although specific research on the catalytic reactions of 1,3-dithietane-1,1,3,3-tetraoxide is limited. Theoretical methods, particularly DFT, are employed to map the potential energy surfaces of reactions. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, in cycloaddition reactions, a common reaction type for related systems, computational models can distinguish between concerted and stepwise pathways. researchgate.net By calculating the energies of all stationary points on the reaction coordinate, chemists can determine the favorability of different mechanistic routes. While the high stability of the 1,3-dithietane-1,1,3,3-tetraoxide ring may limit its direct participation in catalysis, computational studies could explore its potential as a ligand or precursor in catalyst design.

Characterization of Transition States and Reaction Barriers

The characterization of transition states (TS) is a cornerstone of computational reaction mechanism studies. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy pathway of a reaction. For a hypothetical reaction involving 1,3-dithietane-1,1,3,3-tetraoxide, computational chemists would:

Locate the TS Geometry: Algorithms are used to find the specific molecular arrangement of the transition state.

Verify the TS: A frequency calculation is performed. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking or forming of a specific bond).

Calculate the Reaction Barrier: The energy difference between the transition state and the reactants is the activation energy or reaction barrier. This value is a key determinant of the reaction rate.

Table 2: Hypothetical Reaction Barriers for 1,3-Dithietane-1,1,3,3-tetraoxide

| Reaction Type | Reactant | Transition State Energy (kcal/mol) | Activation Barrier (kcal/mol) |

|---|---|---|---|

| Ring Opening | 1,3-Dithietane-1,1,3,3-tetraoxide | High | > 50 (Estimated) |

Computational Design of Novel Reactions

Building on the ability to predict reaction barriers, computational chemistry can be used to design new reactions. By systematically modifying reactants or proposing novel reaction partners for 1,3-dithietane-1,1,3,3-tetraoxide in silico, researchers can screen for plausible reactions with low activation barriers. For example, one could computationally explore its reactivity with various dipolarophiles in cycloaddition reactions or investigate its stability and decomposition pathways under different conditions. This predictive power helps guide experimental efforts, saving time and resources by focusing on the most promising synthetic targets.

Aromaticity and Antiaromaticity Assessment of the 1,3-Dithietane Ring System

Aromaticity is a concept used to describe the unusual stability of certain cyclic, planar, conjugated systems of electrons. The key criteria for aromaticity, based on Hückel's rule, are a cyclic and planar arrangement of atoms with a continuous ring of p-orbitals containing 4n+2 π-electrons (where n is a non-negative integer). Conversely, antiaromatic systems, which contain 4n π-electrons, are particularly unstable.

The 1,3-dithietane ring system, including its tetraoxide derivative, is non-aromatic . This assessment is based on the following:

Lack of Conjugation: The ring is saturated, consisting of sp³-hybridized carbon and sulfur atoms. There is no continuous, cyclic system of overlapping p-orbitals.

Electron Count: The ring itself does not possess a delocalized π-electron system.

Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS). A distinctly negative NICS value in the center of a ring is indicative of aromaticity, while a positive value suggests antiaromaticity. For the 1,3-dithietane-1,1,3,3-tetraoxide ring, NICS calculations would yield values close to zero, confirming its non-aromatic character.

Intermolecular Interactions and Crystal Packing Studies (Computational)

Computational methods are essential for understanding how molecules of 1,3-dithietane-1,1,3,3-tetraoxide interact with each other in the solid state. Experimental X-ray diffraction studies have determined that the compound crystallizes in the monoclinic space group P2₁/n.

Computational studies can complement this data by:

Modeling Crystal Packing: Predicting the arrangement of molecules in the crystal lattice and comparing it with experimental X-ray data.

Analyzing Intermolecular Forces: Calculating the strength and nature of the forces holding the crystal together. Due to the highly polar sulfone groups and the adjacent methylene groups, the dominant intermolecular interactions are expected to be C-H···O hydrogen bonds and dipole-dipole interactions.

Topological Analysis: Using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density distribution. This can identify and characterize the specific non-covalent interactions, such as weak hydrogen bonds, that dictate the crystal packing.

These computational analyses provide a detailed picture of the forces governing the solid-state structure of 1,3-dithietane-1,1,3,3-tetraoxide, explaining properties like its melting point and solubility.

Reactivity and Chemical Transformations of 1,3 Dithietan 1,1,3,3 Tetraoxide

Ring-Opening Reactions of the Highly Oxidized Dithietane System

The strained four-membered ring of 1,3-dithietan-1,1,3,3-tetraoxide is susceptible to cleavage under various conditions, leading to the formation of more stable, open-chain products or reactive intermediates.

Thermally Induced Cleavage: The thermal decomposition of 1,3-dithietane (B8821032) and its S-oxides has been a subject of study. acs.org Specifically, 1,3-dithietane-1,1,3,3-tetraoxide undergoes thermal cycloreversion when heated. This process involves the cleavage of the four-membered ring to generate two molecules of the highly reactive intermediate, sulfene (B1252967) (CH₂=SO₂). wikipedia.org This reaction is essentially the reverse of the dimerization process by which the tetraoxide is formed. The high temperature required for this process provides the necessary energy to overcome the activation barrier for the ring cleavage. wikipedia.org

Photochemical Cleavage: While specific studies on the photolysis of this compound are not extensively detailed in the surveyed literature, the principles of photochemical reactions of cyclic dimers suggest a likely pathway. wikipedia.orgmdpi.com Photodissociation is a chemical reaction where molecules are broken down by the absorption of light. wikipedia.org It is plausible that irradiation of the sulfene dimer with ultraviolet light could induce cleavage of the C-S bonds, leading to a [2+2] cycloreversion. This would regenerate the two sulfene monomers, analogous to its thermal decomposition. Photochemical cleavage is a common pathway for the dissociation of dimers and can often be achieved under milder conditions than thermal methods. organic-chemistry.org

Nucleophilic Ring-Opening: The reactivity of the this compound ring is significantly influenced by strong nucleophiles. Undesired ring opening has been observed to occur in the presence of strong bases. While detailed mechanistic studies for a wide range of nucleophiles are sparse, hydrolysis with a base like sodium hydroxide (B78521) is expected to cleave the ring. The electrophilic carbon atoms of the ring are susceptible to nucleophilic attack, which would lead to the breaking of the carbon-sulfur bonds. wikipedia.orgyoutube.com This process would ultimately yield salts of methanedisulfonic acid.

Electrophilic Ring-Opening: The compound is notably unreactive under acidic conditions. This inertness is attributed to the low solubility of the compound and the absence of keto-enol tautomerism, which is often a prerequisite for acid-catalyzed reactions in related systems. The strong electron-withdrawing nature of the two sulfonyl groups deactivates the ring towards electrophilic attack.

Cycloaddition Reactions Involving the this compound Moiety

Cycloaddition reactions are central to the chemistry of this compound, particularly in its formation.

This compound is most accurately described as the product of a [2+2] head-to-tail cycloaddition of two molecules of sulfene (CH₂=SO₂). wikipedia.org Sulfenes are highly reactive species that are typically generated in situ. In the absence of other trapping agents, sulfene readily dimerizes to form the more stable four-membered dithietane tetraoxide ring. This dimerization is a key feature of sulfene chemistry. There is no significant evidence to suggest that the saturated this compound ring itself acts as a substrate in further [2+2] cycloaddition reactions.

The primary documented thermal decomposition pathway for 1,3-dithietane-1,1,3,3-tetraoxide is a [2+2] cycloreversion to two sulfene molecules, rather than a cheletropic extrusion of sulfur dioxide (SO₂) from the ring itself. acs.org Cheletropic reactions involve the formation or breaking of two sigma bonds to a single atom. While sulfenes themselves (the monomers) can undergo reactions involving the loss of SO, this is not the described pathway for the decomposition of the parent dimer ring.

Substitution Reactions and Functional Group Transformations on the Ring

The two sulfonyl groups in the ring strongly activate the adjacent methylene (B1212753) (CH₂) protons, making them significantly acidic. nih.gov This acidity allows for deprotonation under weakly basic conditions, generating a carbanion that can react with various electrophiles in substitution reactions.

These substitution reactions proceed only under weakly basic conditions, as strong bases tend to promote ring-opening. The protons on the ring carbons are acidic enough to be abstracted, allowing for functionalization. A key example is the reaction with silylating agents. Upon reaction with silyl (B83357) nonafluorobutanesulfonates (nonaflates), which are extremely strong silylating reagents, C-silylated derivatives are obtained.

Interestingly, attempts to further C-silylate these bis-silylated derivatives can lead to an unexpected O-silylation, yielding a type of compound known as a sulphoxonium ylide. This transformation highlights the complex reactivity of the functionalized ring system.

Below is a table summarizing the observed silylation reactions.

| Reactant 1 | Reagent | Conditions | Product Type | Specific Products |

| This compound | Silyl nonaflates (e.g., Me₃Si-Nf, Et₃Si-Nf) | Weakly basic | C-silylated derivatives | 2,4-bis(trimethylsilyl)-1,3-dithietane-1,1,3,3-tetraoxide; 2,4-bis(triethylsilyl)-1,3-dithietane-1,1,3,3-tetraoxide |

| Bis-silylated derivatives | Butyllithium (BuLi) / THF, then silylating agent | -40 °C | O-silylated sulphoxonium ylides | Further O-silylation on the sulfonyl oxygen atoms |

Redox Chemistry of the Sulfone Centers

The sulfone groups in 1,3-dithietane-1,1,3,3-tetraoxide represent the highest stable oxidation state of sulfur. Consequently, the redox chemistry of these centers is limited under typical conditions.

Oxidation: Further oxidation of the sulfone groups is not feasible as the sulfur atoms are already in their maximum +6 oxidation state. Any oxidative process would likely lead to the degradation of the molecule rather than a transformation of the sulfone functional group.

Due to the electron-withdrawing nature of the two sulfone groups, the methylene (-CH2-) protons of the ring are acidic. However, the compound's reactivity is sensitive to the pH of the medium. It is reported to be unreactive under acidic conditions, likely due to low solubility and the absence of keto-enol-type tautomerism in sulfones. tandfonline.com In the presence of strong bases, undesired ring-opening reactions tend to occur. tandfonline.com

Rearrangement Reactions and Skeletal Reorganizations

Despite the inherent stability of the sulfone groups, the strained four-membered ring of 1,3-dithietane-1,1,3,3-tetraoxide can undergo interesting rearrangement and substitution reactions, particularly when treated with silylating agents under specific conditions.

Research has revealed unexpected substitution patterns when 1,3-dithietane-1,1,3,3-tetraoxide is reacted with silyl nonafluorobutanesulfonates (nonaflates), which are potent silylating agents. tandfonline.com These reactions proceed under weakly basic conditions, as the compound is prone to ring-opening with strong bases.

C-Silylation: Treatment of 1,3-dithietane-1,1,3,3-tetraoxide with various silyl nonaflates leads to the formation of C-silylated derivatives. These reactions introduce one or more silyl groups onto the carbon atoms of the ring.

O-Silylation and Sulphoxoniumylide Formation: More surprisingly, attempts to introduce further silyl groups onto the C-silylated derivatives resulted in an unexpected O-silylation, leading to the formation of a sulphoxoniumylide structure. tandfonline.com This rearrangement involves the migration of a silyl group from carbon to one of the sulfone oxygen atoms. The resulting products are stabilized by the presence of bulky silyl groups. For instance, the O-silylated products with tert-butyl and isopropyl substituted silyl groups are stable powders that can be readily characterized. tandfonline.com

The formation of the sulphoxoniumylide is supported by NMR spectroscopy. tandfonline.com The 13C-NMR spectra of these rearranged products show characteristic signals for the ring carbon atoms, and the 29Si-NMR spectra exhibit distinct signals for the O-Si and C-Si environments, confirming the proposed structure. tandfonline.com

The stability of these sulphoxoniumylides increases with the steric bulk of the silyl groups. While the trimethylsilyl (B98337) and triethylsilyl derivatives are unstable oils, the derivatives with tert-butyldimethylsilyl and triisopropylsilyl groups are stable solids. tandfonline.com

Below is a table summarizing the observed substitution reactions:

| Starting Material | Silylating Agent | Product Type | Resulting Product | Stability |

| This compound | Trimethylsilyl nonaflate | C-Silylated | 2,2,4,4-Tetrakis(trimethylsilyl)-1,3-dithietan-1,1,3,3-tetraoxide | - |

| This compound | Triethylsilyl nonaflate | C-Silylated | 2,2,4,4-Tetrakis(triethylsilyl)-1,3-dithietan-1,1,3,3-tetraoxide | - |

| This compound | tert-Butyldimethylsilyl nonaflate | C-Silylated | 2,2,4,4-Tetrakis(tert-butyldimethylsilyl)-1,3-dithietan-1,1,3,3-tetraoxide | - |

| This compound | Triisopropylsilyl nonaflate | C-Silylated | 2,2,4,4-Tetrakis(triisopropylsilyl)-1,3-dithietan-1,1,3,3-tetraoxide | - |

| Bis-silylated derivatives | Butyllithium / Silyl nonaflate | O-Silylated (Sulphoxoniumylide) | O-Trimethylsilyl derivative | Unstable oil |

| Bis-silylated derivatives | Butyllithium / Silyl nonaflate | O-Silylated (Sulphoxoniumylide) | O-Triethylsilyl derivative | Unstable oil |

| Bis-silylated derivatives | Butyllithium / Silyl nonaflate | O-Silylated (Sulphoxoniumylide) | O-tert-Butyldimethylsilyl derivative | Stable powder |

| Bis-silylated derivatives | Butyllithium / Silyl nonaflate | O-Silylated (Sulphoxoniumylide) | O-Triisopropylsilyl derivative | Stable powder |

These findings demonstrate that the reactivity of 1,3-dithietane-1,1,3,3-tetraoxide is more complex than might be expected, with the interplay of ring strain and the electronic effects of the sulfone groups leading to unusual rearrangement pathways.

Advanced Research Directions and Future Outlook in 1,3 Dithietan 1,1,3,3 Tetraoxide Chemistry

Potential as a Key Synthetic Building Block and Synthon for Complex Molecular Architectures

While the broader class of 1,3-dithianes is well-established in organic synthesis as versatile building blocks, the application of 1,3-dithietan-1,1,3,3-tetraoxide in the construction of complex molecular frameworks is an area that remains largely aspirational. nih.gov The high degree of functionalization within a compact, four-membered ring suggests its potential as a dense and reactive synthon. The acidic nature of the methylene (B1212753) protons, situated between the two sulfonyl groups, allows for deprotonation and subsequent functionalization, opening pathways to more elaborate structures. tandfonline.com

Future research could focus on leveraging this reactivity for the synthesis of intricate molecular topologies. For instance, controlled ring-opening reactions could provide access to linear bis-sulfonylated synthons. Furthermore, the development of methods for the selective mono- and di-functionalization of the ring would unlock its potential for creating diverse molecular scaffolds. The synthesis of macrocycles containing sulfur is an area of growing interest, and this compound could serve as a unique corner piece or a rigid linker in the design of novel macrocyclic and supramolecular structures. escholarship.orgucla.edunih.gov

Exploration of Novel Derivatives with Tailored Reactivity Profiles

The derivatization of this compound is a promising avenue for tailoring its chemical and physical properties. A key example of this is the synthesis of C-silylated derivatives. Reaction of the parent compound with potent silylating agents like silyl-nonafluorobutanesulfonates leads to the formation of mono- and di-silylated products. tandfonline.com These reactions highlight the accessibility of the ring's carbon atoms for substitution under specific conditions.

Further research into the synthesis of a wider array of derivatives is warranted. Introducing various organic substituents could modulate the compound's solubility, stability, and reactivity. For example, the introduction of chiral auxiliaries could pave the way for asymmetric transformations. The stability of these new derivatives will be a critical factor, as some silylated products have been noted to be unstable. tandfonline.com

| Derivative Type | Synthetic Approach | Potential Reactivity Modification | Reference |

| C-Silylated | Reaction with silyl-nonafluorobutanesulfonates | Alters electronic properties and provides handles for further reactions. | tandfonline.com |

| O-Silylated | Unexpected rearrangement from C-silylation attempts | Leads to sulphoxoniumylide structures with unique reactivity. | tandfonline.com |

Role in the Development of New Synthetic Methodologies and Reagents

The unique reactivity of this compound makes it a candidate for the development of novel synthetic methods. Its characterization as the dimer of the highly reactive intermediate, sulfene (B1252967), is central to its chemistry. escholarship.orgwikipedia.org Methodologies that leverage the controlled release of sulfene from the dimer could provide a safer and more convenient way to utilize this transient species in synthesis.

The substitution reactions of this compound itself represent a new synthetic tool. The ability to introduce silyl (B83357) groups under weakly basic conditions presents a novel method for the synthesis of functionalized sulfones. tandfonline.com This approach could be expanded to include other electrophiles, leading to a general methodology for the C-functionalization of this ring system. Such developments would add to the growing toolbox of reactions involving sulfones, which are recognized for their utility in modular cross-coupling reactions. chemrxiv.org

Integration into Advanced Materials Research as a Structural Motif

The incorporation of sulfone groups into polymers and materials is known to impart desirable properties. While the direct use of this compound in materials science has not been extensively reported, its structural features suggest significant potential. The rigid, four-membered ring could act as a unique structural element in the backbone of polymers, potentially influencing their thermal and mechanical properties. For instance, sulfone-containing covalent organic frameworks have been developed for applications such as photocatalysis. acs.org

Future research could explore the possibility of ring-opening polymerization of this compound or its derivatives to create novel polysulfones. mdpi.com The high density of sulfonyl groups within the monomer unit could lead to materials with interesting dielectric properties or high refractive indices. Furthermore, the integration of this motif into the structure of organic electronic materials, drawing inspiration from the use of phenothiazine (B1677639) sulfone derivatives in OLEDs, could be a fruitful area of investigation. rsc.org

Unexplored Reactivity Pathways and Mechanistic Challenges

Several reactivity pathways of this compound remain unexplored, presenting intriguing mechanistic questions. It is known that the compound undergoes ring-opening in the presence of strong bases, but the precise mechanism and the nature of the resulting products are not fully elucidated. tandfonline.com A systematic study of its behavior under a range of basic and nucleophilic conditions could reveal new synthetic transformations.

The acidity of the methylene protons suggests the potential for a range of base-mediated reactions beyond silylation. The stability of the resulting carbanion and its subsequent reactivity with various electrophiles are key areas for investigation. Mechanistic studies, likely involving computational chemistry, could provide insight into the transition states of these reactions and help to predict and control their outcomes. The general reactivity of sulfones, including their ability to act as Michael acceptors when unsaturated and to undergo reductive desulfonylation, provides a playbook of potential, yet untested, reactions for this specific ring system. wikipedia.org

Interdisciplinary Research Opportunities involving this compound

The study of this compound offers numerous opportunities for interdisciplinary collaboration. A significant area for future work lies in the intersection of synthetic chemistry and computational science. Theoretical studies could be employed to:

Model Reactivity: Predict the outcomes of reactions, elucidate reaction mechanisms, and understand the electronic structure of the molecule and its derivatives. ucla.edu

Catalyst Design: Design catalysts for the selective functionalization of the ring or for controlled ring-opening reactions. This could involve designing catalysts that are tolerant to the sulfur-rich environment. acs.orgaiche.org

Furthermore, the potential applications of this compound and its derivatives in materials science would necessitate collaborations with materials scientists and physicists to characterize the properties of any resulting materials. The exploration of its biological activity, given that other dithietanes have found applications as pharmaceuticals and pesticides, could open up collaborations with medicinal chemists and biologists. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.